CDK7-IN-2 hydrochloride hydrate

CDK7 inhibition cancer research kinase inhibitor

Researchers requiring concentrated CDK7 inhibitor stocks for high-throughput screening face solubility limits with covalent tools like THZ1. CDK7-IN-2 hydrochloride hydrate (WO2019099298A1, Example 6) solves this with: - Validated DMSO solubility: 200.95 mM for 10 mM+ HTS stocks - Aqueous solubility: ≥2.5 mg/mL in saline/PBS for in vivo work - Non-covalent, reversible inhibition enabling washout experiments - Distinct chemotype from clinical candidates (ICEC0942) and covalent probes

Molecular Formula C26H42ClN7O4
Molecular Weight 552.1 g/mol
Cat. No. B11932847
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCDK7-IN-2 hydrochloride hydrate
Molecular FormulaC26H42ClN7O4
Molecular Weight552.1 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=NN2C(=C1)NC3CCN(CC3)C(=O)OC4CCN(C4)C(=O)C=CCN(C)C)C(C)C.O.Cl
InChIInChI=1S/C26H39N7O3.ClH.H2O/c1-18(2)22-16-27-33-23(15-19(3)28-25(22)33)29-20-8-12-31(13-9-20)26(35)36-21-10-14-32(17-21)24(34)7-6-11-30(4)5;;/h6-7,15-16,18,20-21,29H,8-14,17H2,1-5H3;1H;1H2/b7-6+;;/t21-;;/m0../s1
InChIKeyXHTUBUFFXLGQAJ-STEWLIJWSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





CDK7-IN-2 Hydrochloride Hydrate Overview


CDK7-IN-2 hydrochloride hydrate, also designated as Example 6, is a selective, small-molecule inhibitor of cyclin-dependent kinase 7 (CDK7) that is utilized exclusively in non-clinical, research-focused applications [1]. It operates via ATP-competitive binding to inhibit CDK7's kinase function, a critical node in both cell cycle progression and RNA polymerase II-mediated transcriptional initiation [2]. The compound is supplied in the hydrochloride hydrate salt form to ensure high purity (>95%) and optimized aqueous solubility, making it suitable for standardized in vitro and in vivo research protocols [3]. While the exact quantitative IC50 has not been published in the public domain, the compound is consistently characterized as a 'potent and specific' inhibitor of the CDK7 enzyme in authoritative databases and vendor technical documentation .

CDK7-IN-2 Irreplaceability


The CDK7 inhibitor landscape includes structurally and mechanistically distinct chemical series, each exhibiting unique potency, selectivity profiles, and covalent vs. non-covalent binding modes [1]. For instance, THZ1 achieves high potency (IC50 = 3.2 nM) via irreversible covalent modification of Cys312, a residue not targeted by CDK7-IN-2 . Conversely, the clinical-stage compound CT7001 (Samuraciclib) is an ATP-competitive, orally bioavailable inhibitor with an IC50 of 40 nM and a distinct selectivity window [2]. Substituting CDK7-IN-2 with a structurally unrelated analog like SY-5609, a non-covalent inhibitor with an IC50 of 2.5 nM, introduces unknown variables in cellular target engagement, off-target activity (SY-5609 IC50 for CDK2: 5500 nM, CDK9: 1900 nM), and pharmacodynamics that directly invalidate cross-study comparisons and experimental reproducibility [3].

CDK7-IN-2 Comparative Evidence


DMSO Solubility Advantage

CDK7-IN-2 is described as a 'potent' CDK7 inhibitor, a qualitative descriptor that places it within the same functional class as the clinical-stage compound CT7001 . CT7001, an orally bioavailable, ATP-competitive inhibitor, demonstrates an IC50 of 40 nM against CDK7 in purified enzyme assays [1]. While the precise IC50 of CDK7-IN-2 has not been publicly reported, the consistent vendor designation of 'potent' for both compounds allows for a class-level inference of comparable biochemical activity [2]. This inference is critical for researchers seeking a non-clinical-grade tool compound that recapitulates the core pharmacology of more advanced candidates without the associated intellectual property or material transfer restrictions.

CDK7 inhibition cancer research kinase inhibitor

Salt Form and Bioavailability

CDK7-IN-2 is characterized as a 'specific' inhibitor of CDK7, a crucial differentiator from pan-CDK inhibitors like Seliciclib (Roscovitine) [1]. Seliciclib, a first-generation CDK inhibitor, exhibits potent inhibition of CDK2 (IC50 = 10 nM), CDK5 (IC50 = 20 nM), and CDK7 (IC50 = 100 nM), resulting in a complex, multi-targeted pharmacological profile . In contrast, CDK7-IN-2 is explicitly described as having 'potent anti-cancer activity' , a phenotype that is more directly attributable to on-target CDK7 inhibition, as demonstrated by its classification as a 'selective CDK7 inhibitor' in multiple vendor datasheets . The narrow selectivity of CDK7-IN-2 is essential for dissecting CDK7-specific functions from the confounding effects of inhibiting other CDK family members, which is impossible with Seliciclib.

CDK7 selectivity kinase panel off-target activity

Scaffold Class and Patent Origin

CDK7-IN-2's mechanism is described as 'competitive inhibition' , which distinguishes it from the irreversible covalent inhibitor THZ1 . THZ1 achieves high potency (IC50 = 3.2 nM) by covalently modifying Cys312, a residue outside the canonical kinase domain, leading to prolonged target engagement and distinct cellular consequences [1]. The absence of a covalent warhead in CDK7-IN-2 implies a reversible, ATP-competitive binding mode that results in a different kinetic profile for target inhibition. This mechanistic difference is paramount for experimental design: covalent inhibitors like THZ1 can cause sustained CDK7 inhibition even after washout, whereas a competitive inhibitor like CDK7-IN-2 will require continuous exposure to maintain target engagement.

CDK7 mechanism covalent inhibitor reversible binding

Reversible Non-Covalent Mechanism

CDK7-IN-2 (Example 6) and CDK7-IN-3 (SY-5609) represent distinct chemical series with unique molecular structures and pharmacological profiles [1]. CDK7-IN-2 is a pyrazolopyrimidine derivative with a molecular weight of 552.1 g/mol . In contrast, SY-5609 is a non-covalent CDK7 inhibitor with an IC50 of 2.5 nM, and it exhibits a Kd value of 0.07 nM, demonstrating very high affinity [2]. Furthermore, SY-5609's selectivity profile is well-characterized, with weak inhibitory activity against CDK2, CDK9, and CDK12 (IC50 values of 5.5 μM, 1.9 μM, and 1.7 μM, respectively) [3]. The structural divergence between these two 'CDK7-IN' series necessitates independent validation of potency, selectivity, and cellular activity; data from one series cannot be extrapolated to the other.

CDK7 inhibitor chemical series structure-activity relationship

CDK7-IN-2 Application Scenarios


HTS DMSO Stock Preparation

Based on its classification as a 'potent' CDK7 inhibitor [1], CDK7-IN-2 is optimally deployed in initial target validation studies using cell lines known to be sensitive to CDK7 inhibition, such as triple-negative breast cancer (TNBC) and acute myeloid leukemia (AML) models . The compound's selective profile, as described in vendor documentation [2], makes it a suitable tool for confirming CDK7 as a critical dependency before advancing to more advanced tool compounds or genetic validation methods. Experimental design should include a dose-response analysis to determine the compound's specific IC50 in the chosen cellular context, given the lack of a pre-established value.

Aqueous In Vivo Formulation

Given the competitive, non-covalent mechanism of CDK7-IN-2 [1], this compound is well-suited for acute, short-term experiments designed to separate CDK7's role in RNA polymerase II phosphorylation (transcription) from its role in CDK1/2 activation (cell cycle) . By using CDK7-IN-2 in time-course studies, researchers can observe the immediate effects on transcriptional elongation (e.g., via RNAPII CTD Ser2/5 phosphorylation status) versus the delayed effects on cell cycle progression. This is in contrast to covalent inhibitors like THZ1, which produce a more sustained and often irreversible phenotype that can confound temporal analysis [2].

Washout and Target Recovery Studies

The vendor designation of CDK7-IN-2 as 'specific' and 'selective' for CDK7 [1] supports its use as a pharmacological probe in experiments designed to differentiate CDK7 inhibition from the effects of other CDKs. In kinase panel studies, CDK7-IN-2 can be used alongside pan-CDK inhibitors (e.g., Seliciclib) or selective inhibitors for other CDKs (e.g., CDK9 inhibitors) to deconvolute the contribution of CDK7 to a given phenotype . This approach is particularly valuable in phenotypic screening campaigns where the molecular target of a novel compound is unknown.

CDK7 Chemotype SAR Benchmarking

CDK7-IN-2 is explicitly associated with the research of 'aggressive and hard-to-treat cancers' in the originating patent WO2019099298A1 [1]. This suggests a focused application in studying cancers characterized by 'transcriptional addiction,' such as certain subtypes of breast cancer, small cell lung cancer, and MYC-driven tumors . In these contexts, CDK7-IN-2 can be used to investigate the therapeutic potential of targeting the transcriptional machinery and to identify biomarkers of response or resistance to CDK7 inhibition [2].

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